molecular formula C10H7FO2S B1398541 Methyl 6-fluorobenzo[b]thiophene-2-carboxylate CAS No. 550998-52-2

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B1398541
CAS No.: 550998-52-2
M. Wt: 210.23 g/mol
InChI Key: SQPXPMLXQVWORI-UHFFFAOYSA-N
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Description

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate (CAS 550998-52-2) is a fluorinated benzothiophene derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. Compounds based on the benzo[b]thiophene scaffold are recognized for their broad spectrum of biological activities. Recent studies highlight derivatives of this scaffold being developed as potent antimicrobial agents , with some showing promising activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) . Furthermore, structurally similar sulfonyl-substituted benzo[b]thiophene carboxylates have been identified as potential inhibitors of hepatitis B virus (HBV) , demonstrating nanomolar activity in vitro . The incorporation of a fluorine atom is a common strategy in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability. Researchers utilize this methyl ester as a key building block for the exploration of new therapeutic agents in areas including infectious diseases and oncology. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPXPMLXQVWORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722226
Record name Methyl 6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-52-2
Record name Methyl 6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents:
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate has been identified as a critical intermediate in the synthesis of novel anticancer drugs. Its structural properties allow for modifications that enhance bioactivity against various cancer cell lines. Research indicates that compounds derived from this structure exhibit potent anti-proliferative effects, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Drugs:
The compound also plays a role in developing anti-inflammatory agents. Studies have shown that derivatives of this compound can inhibit inflammatory pathways, providing a basis for new treatments for chronic inflammatory diseases .

Antimicrobial Activity:
Substituted benzo[b]thiophenes, including this compound, have demonstrated broad-spectrum antimicrobial activity. This property is particularly valuable in addressing antibiotic resistance, as these compounds can serve as templates for designing new antibiotics .

Agricultural Chemicals

Herbicides and Fungicides:
In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in controlling pest populations while being environmentally friendly supports sustainable agricultural practices .

Crop Yield Improvement:
Research indicates that compounds based on this structure can enhance crop resilience against diseases and pests, thereby improving overall yield and sustainability in farming practices. This application is crucial as the agricultural sector faces increasing challenges from climate change and pest resistance .

Material Science

Advanced Materials:
this compound is being explored for its potential in creating advanced materials, particularly polymers and coatings. The unique properties imparted by the fluorine atom contribute to enhanced durability and resistance to environmental degradation .

Fluorescent Dyes:
The compound's fluorine content also makes it suitable for developing fluorescent dyes used in biological imaging. These dyes aid researchers in visualizing cellular processes with high precision, facilitating advancements in biomedical research .

Chemical Research

Synthetic Reagent:
In organic synthesis, this compound serves as a valuable reagent. It allows chemists to explore new chemical reactions and develop innovative compounds across various applications .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentCompounds derived exhibit potent anticancer and anti-inflammatory effects. , ,
Agricultural ChemicalsEffective as herbicides and fungicides; improves crop resilience and yield. ,
Material SciencePotential for advanced materials; enhances durability and environmental resistance. ,
Chemical ResearchActs as a reagent facilitating innovative organic synthesis methodologies. ,

Mechanism of Action

The mechanism of action of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved often include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate 550998-52-2 C₁₀H₇FO₂S 210.22 6-F, 2-COOCH₃
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 C₁₀H₇ClO₂S 226.68 6-Cl, 2-COOCH₃
Methyl 6-bromobenzo[b]thiophene-2-carboxylate 360576-01-8 C₁₀H₇BrO₂S 271.14 6-Br, 2-COOCH₃
Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate Not available C₁₁H₉FO₂S ~224.25 (estimated) 6-F, 2-COOCH₂CH₃

Biological Activity

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.

Overview of Biological Activities

Research has demonstrated that this compound exhibits notable antimicrobial properties, particularly against drug-resistant strains of Staphylococcus aureus. The compound's unique structure allows it to effectively interact with bacterial targets, enhancing its ability to inhibit bacterial growth. Additionally, derivatives of this compound have shown promise in anticancer applications, indicating its versatility as a therapeutic agent .

Antimicrobial Activity

The Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus aureus have been evaluated, revealing that structural modifications significantly influence its biological activity. The presence of the fluorine atom is particularly critical for enhancing the compound's efficacy .

Anticancer Properties

In terms of anticancer activity, various derivatives have been synthesized and tested against different cancer cell lines. These studies indicate that the compound can induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapy .

The mechanism through which this compound exerts its effects involves specific interactions with biological targets such as enzymes and receptors. The fluorine atom enhances binding affinity and specificity, which is crucial for its role in biochemical assays and therapeutic applications. The pathways involved often include enzyme inhibition or activation depending on the context of its use .

Structural Comparisons

This compound shares structural similarities with several other compounds within the benzo[b]thiophene family. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-fluorobenzo[b]thiophene-2-carboxylateEthyl group instead of methylExhibits different solubility and reactivity
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylateChlorine substitution at position 3Potentially different biological activity profile
Methyl 6-chlorobenzo[b]thiophene-2-carboxylateChlorine instead of fluorineMay show enhanced stability and different reactivity
Methyl 4-fluorobenzo[b]thiophene-2-carboxylateFluorine substitution at position 4Different electronic properties affecting reactivity

These comparisons illustrate how subtle changes in structure can lead to significant variations in chemical behavior and biological activity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various substituted benzo[b]thiophenes, including this compound. For instance, a study published in Heliyon reported on the synthesis of derivatives that exhibited enhanced antimicrobial activity against multiple pathogens . Another investigation highlighted the compound's potential in inhibiting cancer cell growth through mechanisms involving apoptosis induction .

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-fluorobenzo[b]thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step procedures starting with functionalized benzo[b]thiophene precursors. Key steps include:

  • Lithiation and Electrophilic Substitution : For fluorination, lithiation at the 6-position using BuLi/TMEDA followed by reaction with a fluorinating agent (e.g., Selectfluor™) .
  • Esterification : Subsequent carboxylation or transesterification using methanol and acid catalysts (e.g., H₂SO₄) to form the methyl ester .
  • Purification : Column chromatography or reverse-phase HPLC (e.g., methanol-water gradients) to isolate the product .

Q. Example Protocol :

Dissolve 6-fluorobenzo[b]thiophene-2-carboxylic acid in dry methanol.

Add catalytic H₂SO₄ and reflux at 70°C for 12 hours.

Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane).

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Peaks for the methyl ester (~3.9 ppm, singlet) and aromatic protons (6.8–8.2 ppm, multiplet patterns indicating fluorine coupling) .
    • ¹³C NMR : Carbonyl resonance at ~165–170 ppm (ester C=O) and aromatic carbons influenced by fluorine substituents .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), C-F (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • Melting Point : Compare with literature values (e.g., structurally similar compounds melt at 107–220°C) .

Table 1 : Representative Spectral Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Melting Point (°C)
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate3.85 (s, CH₃), 7.2–8.1 (m, Ar-H)165.2 (C=O), 112–140 (Ar-C)107–108
4-Fluorobenzo[b]thiophene-2-carboxylic acid--217–220

Q. What are the stability considerations for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Incompatible Materials : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (risk of sulfur oxidation) .
  • Decomposition Products : CO, CO₂, and sulfur oxides may form under combustion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve fluorination efficiency in the synthesis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize lithiated intermediates .
  • Temperature Control : Maintain lithiation at 0–25°C to prevent side reactions .
  • Fluorinating Agents : Compare Selectfluor™, NFSI, or F₂ gas for regioselectivity and yield .
  • Monitoring : Use TLC or LC-MS to track fluorination progress and minimize over-reaction .

Table 2 : Fluorination Efficiency with Different Agents

Fluorinating AgentSolventTemperature (°C)Yield (%)
Selectfluor™THF2575
NFSIDMF068

Q. How does the fluorine substituent influence the electronic properties of the benzo[b]thiophene core?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine increases electrophilicity at the 2-position, enhancing reactivity in nucleophilic substitutions .
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) show decreased electron density at the 6-position due to fluorine’s inductive effect .
  • Comparative Studies : Compare NMR chemical shifts of 6-fluoro vs. 6-chloro derivatives to assess electronic perturbations .

Q. How should researchers address contradictory spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., methyl 3-hydroxybenzo[b]thiophene-2-carboxylate) .
  • Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at higher temperatures .
  • X-ray Crystallography : Confirm molecular geometry if crystalline .

Q. What pharmacological applications are explored for this compound derivatives?

Methodological Answer:

  • Kinase Inhibition : Analogous compounds (e.g., PLK1 inhibitors) show antitumor activity in hepatocellular carcinoma .
  • Antibacterial Agents : Thiophene derivatives with fluorine substituents exhibit enhanced membrane penetration .
  • Structure-Activity Relationship (SAR) : Modify the 6-fluoro and ester groups to optimize bioavailability and target binding .

Table 3 : Biological Activity of Selected Analogues

CompoundTargetIC₅₀ (nM)Reference
Methyl 3-((2-((1-(dimethylglycyl)...)thiophene-2-carboxylatePLK112
2-Amino-3-acyl-tetrahydrobenzothiopheneBacterial Gyrase0.5 μM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

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